Cytotoxicity Potency vs. CA-4
The 3,4-diaryl-5-aminoisoxazole scaffold, to which 3-Benzyl-4-phenylisoxazol-5-amine belongs, is a cis-restricted analogue of combretastatin A-4 (CA-4). Representative compounds from this class, such as 11a and 13a, demonstrate potent in vitro cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range, comparable to CA-4 [1]. While specific IC50 data for 3-Benzyl-4-phenylisoxazol-5-amine is not available, its core scaffold is directly responsible for this level of activity. In contrast, the trans-isomer of CA-4 shows a dramatic reduction in both anti-tubulin and cytotoxic activities [2]. This positions the 3,4-diaryl-5-aminoisoxazole scaffold as a key structural mimetic that maintains the desired cis-geometry required for bioactivity.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Not directly measured; class representative (11a, 13a) IC50 in low μM range |
| Comparator Or Baseline | Combretastatin A-4 (CA-4), a natural cis-stilbene |
| Quantified Difference | Similar potency; IC50 values for class representatives are in the low μM range, comparable to CA-4. The trans-isomer of CA-4 exhibits dramatically reduced activity. |
| Conditions | In vitro cytotoxicity against five human cancer cell lines (unspecified lines in abstract). |
Why This Matters
This establishes the 3,4-diaryl-5-aminoisoxazole scaffold as a validated, synthetically accessible alternative to the isomerically unstable CA-4, making it a preferred starting point for lead optimization in oncology.
- [1] Zefirova, O. N., et al. (2009). Synthesis and biological evaluation of 3,4-diaryl-5-aminoisoxazole derivatives. Bioorganic & Medicinal Chemistry, 17(17), 6279-6285. View Source
- [2] Ermolinsky, B. S., et al. (2014). 3-(5-)-Amino-o-diarylisoxazoles: Regioselective synthesis and antitubulin activity. European Journal of Medicinal Chemistry, 73, 112-125. View Source
